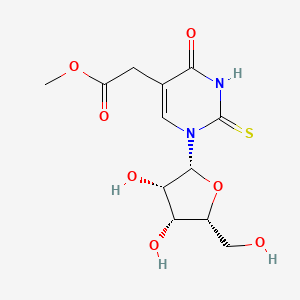

5-(Methoxycarbonylmethyl)-2-thiouridine

Description

Historical Context of Modified Nucleoside Discovery and Characterization

The journey into the world of modified nucleosides began in 1957 with the discovery of pseudouridine (B1679824) in yeast RNA, a discovery that revealed the existence of a "fifth nucleotide". biologists.comnih.gov This seminal finding opened the door to a new field of study focused on the chemical modifications of RNA. biologists.com Initially, progress in identifying and characterizing these modified nucleosides was a slow and arduous process. biologists.com However, the development of new technologies over the last few decades has led to a renaissance in the field. biologists.com

In 1995, there were 93 known naturally occurring modified nucleosides, primarily identified in abundant and stable RNA molecules like transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and small nuclear RNAs (snRNAs). nih.gov Today, that number has grown to over 141, including doubly modified residues. nih.gov This significant increase is largely due to advancements in analytical techniques. nih.gov Early methods for analyzing nucleoside digests of purified RNA relied on thin-layer cellulose (B213188) plates or liquid-column chromatography. nih.gov The advent of highly sensitive mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC/MS), has greatly facilitated the detection of minute quantities of non-canonical nucleosides in RNA digests. nih.gov

The first crystal structure of an RNA modification enzyme was determined in 1996, providing unprecedented insight into the molecular machinery responsible for these modifications. nih.gov As of today, the crystal structures of over 70 core-enzymes and several multi-protein complexes have been solved at high resolution, many of which are in complex with their cofactors and RNA substrates. nih.gov This wealth of structural information has been invaluable in understanding the mechanisms of RNA modification.

A timeline of key discoveries in the history of modified nucleosides is presented below:

| Year | Discovery |

| 1957 | The first modified nucleoside, pseudouridine, is discovered in bulk yeast RNA. biologists.comnih.gov |

| 1995 | 93 naturally occurring modified nucleosides are known. nih.gov |

| 1996 | The first X-ray crystal structure of an RNA modification enzyme is solved. nih.gov |

| 2011 | The development of highly sensitive mass spectrometry coupled with liquid chromatography (LC/MS) significantly advances the detection of modified nucleosides. nih.gov |

| Present | Over 141 modified nucleosides have been identified. nih.gov |

Significance of Post-Transcriptional RNA Modifications in Genetic Information Decoding

Post-transcriptional modification of RNA is a fundamental regulatory mechanism that influences a wide array of biological processes, including the stability of messenger RNA (mRNA), cleavage of precursor molecules, polyadenylation, transport, and the initiation of translation. researchgate.net Among the various modifications, N6-adenosine methylation (m6A), N1-adenosine methylation (m1A), and cytosine hydroxylation (m5C) are some of the most prevalent. researchgate.net These chemical alterations to RNA molecules allow for rapid cellular responses to external stimuli by modulating a range of biochemical properties and processes.

The presence of modified nucleosides in RNA, particularly in transfer RNA (tRNA) and ribosomal RNA (rRNA), is crucial for the accuracy and efficiency of protein translation. biologists.com In tRNA, modifications can influence several processes. For instance, methylation at specific positions is required for tRNA stability. biologists.com Changes in the levels of certain modifications at the wobble position of tRNA can lead to the selective translation of specific transcripts, particularly in response to cellular stress. biologists.com

The wobble position, the first nucleotide of the anticodon, is a critical site for modified nucleosides. These modifications play a key role in the proper decoding of mRNA during translation. nih.gov For example, in eukaryotes, the wobble uridine (B1682114) of certain tRNAs is transformed into 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a modification that is essential for accurate mRNA decoding and protein synthesis. nih.gov The discovery that mRNA produced with modified nucleoside bases can evade innate immune recognition and enhance protein expression was a pivotal moment in the development of mRNA-based vaccines. nobelprize.org This finding underscored the profound impact of RNA modifications on the translation of genetic information. nobelprize.org

Overview of 2-Thiouridine (B16713) and 5-Substituted Uridine Derivatives in Nucleic Acids

2-Thiouridine and its derivatives are a class of modified nucleosides found predominantly at the wobble position of tRNAs. oup.com The presence of a sulfur atom at the C2 position of the uridine base has a significant impact on the structure and function of the tRNA molecule. oup.com It has been demonstrated that the 2-thio modification stabilizes the 3'-endo sugar conformation at the nucleoside level, which in turn contributes to the conformational rigidity of the anticodon loop. oup.com This structural constraint is thought to be important for the fidelity of codon-anticodon interactions during translation. oup.com

5-substituted uridine derivatives are another important group of modified nucleosides. The substituent at the C5 position of the uracil (B121893) ring can vary, leading to a diverse range of chemical structures and biological functions. nih.gov These modifications, when present at the wobble position of tRNA, play a crucial role in tuning the reading of mRNA codons. nih.gov

5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539) (mcm5s2U) is a prominent example of a nucleoside that is modified at both the 2- and 5-positions of the uridine base. nih.govnih.gov This hypermodified nucleoside is found in the wobble position of eukaryotic cytosolic tRNAs for glutamic acid, glutamine, and lysine (B10760008). nih.gov The formation of mcm5s2U involves a series of enzymatic steps, with the final methylation of the carboxymethyl group catalyzed by the Trm9-Trm112 enzyme complex in yeast. nih.gov The presence of mcm5s2U is critical for the efficient and accurate translation of codons ending in A and G. nih.gov

Other examples of 2-thiouridine and 5-substituted uridine derivatives include:

5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) : Found in bacterial tRNAs. nih.gov

5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) : Present in bacterial and yeast mitochondrial tRNAs. nih.gov

5-taurinomethyl-2-thiouridine (τm5s2U) : Found in mammalian mitochondrial tRNAs. nih.gov

The table below summarizes some of the key 2-thiouridine and 5-substituted uridine derivatives found in tRNA:

| Compound Name | Abbreviation | Location in tRNA |

| This compound | mcm5s2U | Eukaryotic cytosolic tRNAs nih.gov |

| 5-methylaminomethyl-2-thiouridine | mnm5s2U | Bacterial tRNAs nih.gov |

| 5-carboxymethylaminomethyl-2-thiouridine | cmnm5s2U | Bacterial and yeast mitochondrial tRNAs nih.gov |

| 5-taurinomethyl-2-thiouridine | τm5s2U | Mammalian mitochondrial tRNAs nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O7S |

|---|---|

Molecular Weight |

332.33 g/mol |

IUPAC Name |

methyl 2-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8+,9+,11-/m1/s1 |

InChI Key |

HLZXTFWTDIBXDF-XAWUEOSKSA-N |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of 5 Methoxycarbonylmethyl 2 Thiouridine

Presence in Transfer RNA (tRNA) at the Wobble Position

5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539) is a post-transcriptionally modified nucleoside predominantly found at the wobble position (position 34) of the anticodon loop in specific tRNA molecules. nih.govspringernature.comnih.gov The wobble position is critical for the accurate decoding of messenger RNA (mRNA) codons during protein synthesis. nih.govspringernature.com The unique chemical structure of mcm5s2U, featuring a methoxycarbonylmethyl group at the 5th position and a sulfur atom at the 2nd position of the uridine (B1682114) base, restricts the conformational flexibility of the anticodon. This rigidity ensures proper codon-anticodon pairing and prevents frameshift errors during translation. oup.com The modification is crucial for the efficient and accurate translation of codons ending in A and G. preprints.org

Distribution Across Domains of Life (Archaea, Bacteria, Eukarya)

While the core function of wobble base modifications is conserved across all three domains of life, the specific chemical nature of these modifications can vary. The 5-methyl-2-thiouridine (B1588163) (xm5s2U) derivatives are universally found at the wobble position of tRNAs for glutamic acid, glutamine, and lysine (B10760008). oup.com However, the exact derivative differs between the domains.

In Bacteria and Archaea, the common modifications are 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U). oup.compreprints.orgmdpi.com In contrast, this compound (mcm5s2U) is characteristic of eukaryotic cytoplasmic tRNAs. oup.commdpi.comnih.gov Mammalian mitochondrial tRNAs feature yet another variant, 5-taurinomethyl-2-thiouridine (τm5s2U). oup.comnih.gov This distribution highlights an evolutionary divergence in the strategies employed by different life forms to optimize translation.

| Domain | Specific xm5s2U Derivative | Reference |

|---|---|---|

| Bacteria | 5-methylaminomethyl-2-thiouridine (mnm5s2U), 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) | mdpi.com, preprints.org, oup.com |

| Archaea | 5-methylaminomethyl-2-thiouridine (mnm5s2U), 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) | mdpi.com, preprints.org |

| Eukarya (Cytoplasm) | This compound (mcm5s2U) | nih.gov, mdpi.com, oup.com |

| Eukarya (Mitochondria) | 5-taurinomethyl-2-thiouridine (τm5s2U) | nih.gov, oup.com |

Within eukaryotic cells, a fascinating dichotomy exists in the modification of tRNAs destined for the cytoplasm versus the mitochondria. Cytoplasmic tRNAs that decode codons for glutamic acid, glutamine, and lysine possess this compound at the wobble position. nih.govnih.govmdpi.com In contrast, the corresponding mitochondrial-encoded tRNAs often feature a different modification, such as 5-taurinomethyl-2-thiouridine (τm5s2U) in mammals. oup.comnih.gov In some organisms like the protozoan Leishmania tarentolae, mitochondrial tRNA has 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um) instead of mcm5s2U. nih.gov This differential modification is thought to play a role in the subcellular sorting and function of tRNAs. nih.govmdpi.com

The mcm5s2U modification is not found on all tRNAs but is specific to a subset of isoacceptors. In eukaryotes, it is consistently found in the anticodons of tRNAs that recognize codons for glutamic acid (tRNA^Glu), lysine (tRNA^Lys), and glutamine (tRNA^Gln). nih.govpreprints.orgnih.gov The anticodon sequences for these tRNAs are typically UUC, UUU, and UUG, respectively. The presence of mcm5s2U at the wobble position of these specific tRNAs is essential for their ability to correctly and efficiently translate their corresponding codons. nih.gov

| tRNA Isoacceptor | Anticodon | Amino Acid | Reference |

|---|---|---|---|

| tRNA^Glu | UUC | Glutamic Acid | nih.gov, nih.gov, preprints.org |

| tRNA^Lys | UUU | Lysine | nih.gov, nih.gov, preprints.org |

| tRNA^Gln | UUG | Glutamine | nih.gov, nih.gov, preprints.org |

Cellular and Subcellular Localization

The biogenesis of mcm5s2U-containing tRNAs involves a series of enzymatic steps that occur in different subcellular compartments. The initial transcription of tRNA genes occurs in the nucleus. Following transcription, the precursor tRNAs undergo processing and are exported to the cytoplasm. researchgate.net The modification of uridine to this compound is a cytoplasmic event. mdpi.com

Studies in Leishmania tarentolae suggest a model where a precursor tRNA with a 5-methoxycarbonylmethyluridine (B127866) (mcm5U) modification is exported from the nucleus to the cytosol. nih.gov In the cytosol, this intermediate is then thiolated to form the mature mcm5s2U found in cytosolic tRNAs. nih.gov A portion of the mcm5U-containing tRNA can be imported into the mitochondria, where it is then further modified to mcm5Um. nih.gov This differential localization of the final modification steps underscores the complex trafficking and maturation pathways of tRNAs within the eukaryotic cell. nih.govmdpi.com

Biosynthetic Pathways and Enzymology of 5 Methoxycarbonylmethyl 2 Thiouridine Formation

Identification and Characterization of Thiouridine Synthases

The formation of the 2-thio group (s2) on the uridine (B1682114) base is a critical step in the biosynthesis of mcm5s2U. This process is catalyzed by a series of enzymes known as thiouridine synthases, which are part of the URM1 pathway.

The URM1 pathway is a ubiquitin-like modification system that is responsible for the 2-thiolation of wobble uridines in eukaryotic tRNAs. embopress.org This pathway is crucial for the synthesis of 2-thiolated wobble uridine (s2U34). embopress.org The central component of this pathway is the ubiquitin-related modifier 1 (Urm1), which functions as a sulfur donor. mdpi.comnih.gov

The process begins with the mobilization of sulfur from cysteine by the mitochondrial cysteine desulfurase Nfs1 and its partner Isd11. mdpi.com The sulfur is then transferred to the E1-like activating enzyme, Uba4. embopress.org Uba4 adenylates and then thiocarboxylates the C-terminus of Urm1, forming an activated Urm1-COSH intermediate. embopress.orgnih.gov This activated, thiocarboxylated Urm1 serves as the direct sulfur donor for the subsequent thiolation reaction. embopress.org The final step involves a protein complex consisting of Ncs2 and Ncs6, which installs the sulfur onto the C2 position of the uridine base in the tRNA. mdpi.com Interestingly, Ncs6 contains an iron-sulfur cluster that is essential for s2U formation, highlighting a dual role for Nfs1 in both direct sulfur mobilization and iron-sulfur cluster biogenesis. mdpi.com

| Enzyme/Protein | Function in 2-Thiolation |

| Nfs1/Isd11 | Cysteine desulfurase complex that mobilizes sulfur from cysteine. mdpi.com |

| Uba4 | E1-like activating enzyme that adenylates and thiocarboxylates Urm1. embopress.org |

| Urm1 | Ubiquitin-related modifier that acts as the sulfur donor in its thiocarboxylated form (Urm1-COSH). mdpi.comnih.gov |

| Ncs2/Ncs6 | Thiolase complex that transfers the sulfur from Urm1-COSH to the uridine at position 34 of the tRNA. mdpi.com |

The formation of the methoxycarbonylmethyl (mcm5) group at the C5 position of the uridine base is dependent on the Elongator (ELP) complex. embopress.org The Elongator complex is a multi-subunit protein assembly (Elp1–Elp6) that is highly conserved across eukaryotes. nih.gov This complex is responsible for the initial modification at the C5 position, which is a prerequisite for the subsequent methylation step. nih.gov

The Elongator complex catalyzes the formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate. nih.govplos.org This step is believed to involve acetyl-CoA. nih.gov The cm5U modification is then further processed to form the final mcm5 side chain. nih.gov The Elongator complex itself is subject to regulation, with its activity being influenced by accessory proteins and phosphorylation, indicating a dynamic control over its tRNA modification function. nih.gov

Enzymatic Mechanisms of Methylcarboxylation at the C5 Position

Following the initial C5 modification by the Elongator complex, the carboxymethyl group is methylated to form the final methoxycarbonylmethyl side chain. This reaction is catalyzed by a heterodimeric methyltransferase complex composed of the Trm9 and Trm112 proteins. nih.gov Trm9 is the catalytic subunit responsible for the methyltransferase activity, while Trm112 is a structural protein required for the enzymatic activity of Trm9, likely by facilitating tRNA interaction and cofactor binding. nih.gov The methyl group is donated by S-adenosyl-methionine (SAM). nih.gov Therefore, the formation of the mcm5 side chain is a two-step process initiated by the Elongator complex and completed by the Trm9/Trm112 complex. nih.govplos.org

| Enzyme/Protein | Function in Methylcarboxylation |

| Elongator (Elp1-Elp6) | Catalyzes the formation of the 5-carboxymethyluridine (cm5U) intermediate at the C5 position. nih.govplos.org |

| Trm9/Trm112 | Heterodimeric methyltransferase complex that methylates cm5U to form 5-methoxycarbonylmethyluridine (B127866) (mcm5U). nih.gov |

Sequential and Coordinated Modification Events in tRNA Biogenesis

The biosynthesis of mcm5s2U is a highly ordered process where the modifications at the C5 and C2 positions of the uridine base occur in a specific sequence. The formation of the mcm5 side chain by the Elongator and Trm9/Trm112 pathways is a prerequisite for the efficient 2-thiolation by the URM1 pathway. plos.org Evidence suggests that the presence of the mcm5 or ncm5 side chain is necessary for the subsequent action of the thiolation enzymes. plos.org This sequential modification ensures the correct and complete formation of the mature mcm5s2U nucleoside. The coordination between these two distinct modification pathways highlights the intricate regulation of tRNA biogenesis to ensure translational accuracy. nih.gov

Metabolic Precursors and Cofactor Requirements (e.g., Cysteine, ATP)

The biosynthesis of 5-(methoxycarbonylmethyl)-2-thiouridine (B1145539) is dependent on several key metabolic precursors and cofactors. The 2-thiolation process, driven by the URM1 pathway, requires a source of sulfur, which is provided by the amino acid cysteine . embopress.orgmdpi.com The activation of Urm1 by Uba4 is an ATP-dependent process, highlighting the requirement for ATP in this pathway. embopress.orgoup.com The formation of the C5 side chain by the Elongator complex is thought to utilize acetyl-CoA . nih.gov Furthermore, the final methylation step catalyzed by the Trm9/Trm112 complex requires S-adenosyl-methionine (SAM) as the methyl donor. nih.gov

| Precursor/Cofactor | Role in mcm5s2U Biosynthesis |

| Cysteine | Provides the sulfur atom for the 2-thiolation reaction. embopress.orgmdpi.com |

| ATP | Required for the activation of Urm1 by Uba4. embopress.orgoup.com |

| Acetyl-CoA | Believed to be the precursor for the C5 side chain formation by the Elongator complex. nih.gov |

| S-adenosyl-methionine (SAM) | Serves as the methyl donor for the Trm9/Trm112 catalyzed methylation of the C5 side chain. nih.gov |

Regulation of this compound Modifying Enzymes

The enzymes involved in the biosynthesis of mcm5s2U are subject to regulation to ensure that the modification is correctly applied in response to cellular needs. The activity of the Elongator complex is modulated by phosphorylation and its interaction with accessory proteins, suggesting that the formation of the C5 side chain can be dynamically regulated. nih.gov For example, in yeast, the kinase Kti14/Hrr25 phosphorylates Elp1, which is important for Elongator's function in tRNA modification. nih.gov

The URM1 pathway is also regulated, with studies showing that sulfur availability can impact the efficiency of tRNA thiolation. nih.gov Under conditions of sulfur starvation, the level of Ahp1 urmylation, a process also dependent on the URM1 pathway, is suppressed, suggesting a link between sulfur metabolism and the regulation of this modification pathway. nih.gov Furthermore, both protein urmylation and tRNA thiolation have been shown to be sensitive to temperature, indicating that environmental stress can influence the activity of the URM1 pathway. nih.gov The expression of some of the modifying enzymes can also be regulated in response to specific cellular conditions, such as nutrient limitation, which can in turn affect signaling pathways like the MAPK pathway that controls filamentous growth in yeast. nih.gov

Molecular Structure and Conformational Dynamics of 5 Methoxycarbonylmethyl 2 Thiouridine in Nucleic Acids

Impact of 2-Thio and 5-Substituent Groups on Ribose Conformation (e.g., C3'-endo puckering)

The conformation of the ribose sugar, known as sugar pucker, is a critical determinant of nucleic acid structure. In RNA, the sugar typically exists in an equilibrium between two major conformations: C3'-endo (North) and C2'-endo (South). glenresearch.com The C3'-endo conformation is characteristic of A-form RNA helices. researchgate.net The presence of the 2-thio and 5-substituent groups in mcm5s2U significantly influences this equilibrium.

The 2-thio modification (s2U) strongly promotes a C3'-endo sugar pucker. impb.ru This preference is attributed to electrostatic interactions between the 2'-hydroxyl group of the ribose and the sulfur atom at position 2 of the uracil (B121893) base. rsc.org This interaction stabilizes the North conformation, making it more rigid. impb.rursc.org Nuclear Magnetic Resonance (NMR) studies have demonstrated that the introduction of a 2-thio group not only locks the modified uridine (B1682114) into a C3'-endo pucker but also influences the conformation of adjacent nucleotides, propagating the A-form helical structure within the RNA strand. impb.ru

Table 1: Influence of Modifications on Ribose Pucker Conformation

| Modification | Predominant Ribose Pucker | Structural Impact |

| Unmodified Uridine | Equilibrium between C2'-endo and C3'-endo | Flexible |

| 2-Thiouridine (B16713) (s2U) | Strongly C3'-endo (North) | Increased rigidity, promotes A-form helix impb.ru |

| 5-(Methoxycarbonylmethyl)uridine (mcm5U) | Limited impact on pucker preference | Minor structural remodeling nih.gov |

| 5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539) (mcm5s2U) | Strongly C3'-endo (North) | High rigidity, pre-organizes anticodon loop nih.gov |

Influence on Base Stacking and Hydrogen Bonding within RNA Strands

The structural rigidity conferred by mcm5s2U has profound effects on base stacking and hydrogen bonding within RNA, particularly in the context of the tRNA anticodon loop. Base stacking, the interaction between adjacent aromatic bases, is a major stabilizing force in nucleic acid structures. The C3'-endo conformation favored by mcm5s2U promotes better stacking interactions with the neighboring base at position 35 of the anticodon loop. nih.gov

This enhanced stacking is critical, especially in tRNAs like tRNA-Lys(UUU), where the anticodon consists of three consecutive uridines (U34-U35-U36). An unmodified UUU sequence has poor stacking capacity and is highly flexible, preventing the formation of a canonical anticodon loop structure. nih.gov The mcm5s2U modification at position 34 helps to organize the loop into a more stable, well-defined conformation necessary for efficient decoding. nih.gov

In terms of hydrogen bonding, the 2-thio group alters the base pairing properties of uridine. The replacement of the oxygen atom at position 2 with a larger sulfur atom can affect the geometry of wobble base pairs. The mcm5s2U modification restricts the wobble pairing of U34 with guanine (B1146940) (G) at the third codon position, while enforcing pairing with adenine (B156593) (A). springernature.com This restriction is crucial for preventing misreading of codons and ensuring translational fidelity. The C=S···H-N hydrogen bond is a key feature in the pairing interactions involving 2-thiouridine. nih.govacs.org

Conformational Flexibility and Rotameric States of the Ester Group

The 5-substituent, -CH2COOCH3, introduces additional degrees of freedom due to the rotatable bonds within the methoxycarbonylmethyl group. This side chain can adopt various spatial arrangements, known as rotameric states, which can influence its interaction with the ribosomal environment. The flexibility of this ester group is thought to be important for its function.

Structural Perturbations Induced in RNA Secondary and Tertiary Structures

The presence of mcm5s2U induces significant structural perturbations, particularly in the secondary and tertiary structure of the tRNA anticodon loop. As mentioned, the modification is a key element in remodeling the anticodon loop of certain tRNAs, such as tRNA-Lys, from a flexible, unstable conformation to a canonical, rigid structure required for ribosome binding and decoding. nih.govacs.org

NMR studies on anticodon stem-loops (ASLs) have shown that hypermodification, including mcm5s2U, is necessary to overcome the inherent instability of sequences like UUU and achieve a proper loop conformation. nih.govacs.org The stabilization of the C3'-endo pucker and improved base stacking induced by mcm5s2U are central to this structural organization. impb.runih.gov This pre-organization of the anticodon loop is believed to reduce the entropic penalty of binding to the mRNA codon on the ribosome, thereby increasing the efficiency of translation.

Computational Modeling and Simulation of this compound-Containing RNA

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the structure and dynamics of RNA molecules containing modified nucleosides. nih.gov These simulations provide atomistic-level insights that can complement experimental data from NMR and X-ray crystallography.

For mcm5s2U, MD simulations have been used to investigate the conformational preferences of the ribose sugar and the impact of the modification on the surrounding RNA structure. impb.ru These studies require accurate force field parameters that can correctly describe the unique properties of the modified nucleoside, especially the 2-thio group. impb.ru

Simulations have confirmed the experimental observation that the 2-thio modification strongly stabilizes the C3'-endo sugar pucker and promotes a more ordered, A-form helical structure in RNA segments. impb.ru Computational modeling can also be used to explore the rotameric states of the 5-methoxycarbonylmethyl side chain and to model the interactions of the modified tRNA anticodon with the mRNA and the ribosome, providing a more detailed understanding of its role in translation. nih.govarxiv.org

Molecular Interactions and Recognition Mechanisms

Codon-Anticodon Pairing Fidelity and Wobble Hypothesis Modifications

The primary function of mcm5s2U is to modulate the decoding process during translation. springernature.comresearchgate.net Located at the wobble position of the anticodon, it directly influences the interaction between the tRNA and the mRNA codon. The modification significantly enhances the fidelity of translation by enforcing stricter base-pairing rules than those outlined in the original wobble hypothesis. springernature.com An unmodified uridine (B1682114) at the wobble position can inaccurately pair with U or C in the third position of the codon, leading to missense errors, particularly in split codon boxes. nih.gov The mcm5s2U modification prevents these erroneous pairings by increasing the stringency of the interaction, thereby restricting the tRNA to decoding its cognate codon. springernature.comresearchgate.net This ensures that the correct amino acid is incorporated into the growing polypeptide chain, maintaining the integrity of the proteome. nih.gov

The structural properties conferred by the mcm5s2U modification lead to a distinct preference in base pairing. It strongly favors Watson-Crick pairing with adenosine (B11128) (A) at the third position of the mRNA codon. mdpi.com Conversely, it restricts wobble pairing with guanosine (B1672433) (G). nih.govmdpi.com This restrictive nature is crucial for accurately decoding codons in split-codon boxes, such as those for lysine (B10760008) (AAA/AAG), glutamine (CAA/CAG), and glutamic acid (GAA/GAG), where tRNAs containing mcm5s2U are found. nih.gov

For instance, tRNALysUUU modified with mcm5s2U pairs effectively with its cognate AAA codon but has a much-reduced ability to pair with the AAG codon. nih.gov This limited ability to recognize G-ending codons in some organisms, like yeast, necessitates the presence of other tRNA isoacceptors with a C34 anticodon to efficiently read those codons. nih.gov The combination of the 2-thio group and the C5 substituent is thought to influence the tautomeric state of the uracil (B121893) base, which in turn dictates its hydrogen bonding capabilities and enforces this pairing specificity. mdpi.com

| mRNA Codon (3rd Base) | Pairing Interaction with mcm5s2U | Outcome |

|---|---|---|

| Adenosine (A) | Strong, preferential pairing | Efficient and accurate decoding of NNA codons |

| Guanosine (G) | Restricted/Limited pairing | Prevents misreading of NNG codons by the same tRNA |

| Uracil (U) | No significant pairing | Prevents missense errors |

| Cytosine (C) | No significant pairing | Prevents missense errors |

Interaction with Ribosomal Components and Decoding Center

The fidelity of translation is not solely dependent on the codon-anticodon interaction but is also monitored by the ribosome itself, particularly within the decoding center of the small ribosomal subunit (40S in eukaryotes). The mcm5s2U modification ensures that the codon-anticodon helix adopts a proper conformation that is accepted by the decoding center. Structural data from the 30S ribosomal subunit show that there are no constraints that would prevent an unmodified U34 from mispairing with U or C. nih.gov The mcm5s2U modification is therefore critical for preventing such misreading by ensuring the anticodon loop is presented correctly.

The ribosome checks the geometry of the codon-anticodon duplex, and modifications like mcm5s2U stabilize the interaction, allowing it to pass this proofreading step. The release of the mRNA from the decoding center, which involves interactions with ribosomal bases like G530, A1492, and A1493 (in prokaryotes), is a rate-limiting step of translocation. nih.gov Proper modification of the tRNA anticodon is crucial for the dynamics of this process, ensuring that the ribosome translates efficiently and accurately without pausing excessively at specific codons. researchgate.net Deficiencies in mcm5s2U can lead to ribosome pausing, particularly on mRNAs enriched with AAA, CAA, and GAA codons. researchgate.netresearchgate.net

Binding Affinity and Specificity with tRNA Synthetases

Aminoacyl-tRNA synthetases are enzymes responsible for charging tRNAs with their corresponding amino acids. This process requires high specificity to ensure the correct amino acid is attached to the correct tRNA. In some cases, modified nucleosides in the tRNA, including in the anticodon loop, act as identity elements for recognition by the correct synthetase.

While the primary role of mcm5s2U is in decoding at the ribosome, the modifications in the anticodon can influence the efficiency of aminoacylation. However, studies in yeast have shown that tRNAs lacking the mcm5 and s2 modifications can still be charged with their respective amino acids at levels comparable to fully modified tRNAs. nih.gov This suggests that for the tRNAs for glutamine, lysine, and glutamic acid in yeast, the mcm5s2U modification is not an essential identity element for recognition by their cognate synthetases, but rather its principal function lies in ensuring translational fidelity. nih.gov

Influence on RNA-Protein Interactions Beyond Translation Machinery

While the most well-characterized role of mcm5s2U is in the context of the ribosome, emerging evidence suggests that the modification status of the tRNA pool can influence broader cellular processes and signaling pathways. The presence or absence of mcm5s2U can affect the translation of specific subsets of mRNAs, thereby influencing protein networks involved in cellular responses. nih.gov For instance, mcm5s2U-dependent translation is linked to cellular stress responses, including pathways involved in redox homeostasis and DNA repair. nih.gov

The modification is required for the efficient translation of long proteins, and its absence can lead to decreased expression of proteins involved in crucial processes like immunity and DNA repair. researchgate.net This indicates a mechanism where tRNA modification status can shape the proteome in response to cellular needs, connecting the translation machinery to higher-order cellular regulation and signaling networks.

Recognition by RNA Degradation or Processing Enzymes (e.g., γ-toxin endonuclease)

The mcm5s2U modification serves as a specific recognition target for certain enzymes. A prime example is the γ-toxin endonuclease from the yeast Kluyveromyces lactis. nih.govspringernature.com This toxin specifically recognizes tRNA molecules that contain the mcm5s2U modification and cleaves them in the anticodon loop, between position 34 and 35. nih.gov This targeted cleavage leads to the inhibition of protein synthesis and cell death. nih.gov

The recognition by γ-toxin is highly specific. Yeast cells that have mutations in the enzymatic pathways responsible for synthesizing mcm5s2U, and therefore lack the modification, are resistant to the toxin's effects. nih.gov This specific interaction has been leveraged by researchers as a powerful tool to detect the presence and levels of mcm5s2U in tRNA from a wide range of eukaryotic organisms, from protozoa to mammalian cells. nih.govnih.govresearchgate.net The assay uses the mcm5s2U-dependent cleavage to verify the activity of enzymes involved in the modification pathway, such as the Trm9 and Trm112 homologs. nih.govresearchgate.net

| tRNA Species | Wobble Modification | Recognition & Cleavage by γ-toxin | Organism(s) |

|---|---|---|---|

| tRNA-Glu-UUC | mcm5s2U | Yes (High efficiency) | Yeast, Humans, various eukaryotes |

| tRNA-Lys-UUU | mcm5s2U | Yes (Lower efficiency) | Yeast, Humans |

| tRNA-Gln-UUG | mcm5s2U | Yes (Lower efficiency) | Yeast, Humans |

| Yeast tRNA lacking mcm5s2U | Unmodified U or intermediate | No | S. cerevisiae (mutant strains) |

Functional Roles in Nucleic Acid Biology

Enhancement of Translational Efficiency and Accuracy

The post-transcriptional modification 5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539) (mcm5s2U), located at the wobble position (U34) of specific transfer RNAs (tRNAs), is critical for the proper decoding of messenger RNA (mRNA) and efficient protein synthesis in eukaryotes. nih.govresearchgate.netresearchgate.net This modification is particularly found in tRNAs responsible for decoding codons in split codon boxes, such as those for Glutamine (Gln), Lysine (B10760008) (Lys), and Glutamic acid (Glu). nih.govmdpi.com The primary role of mcm5s2U is to enhance the efficiency of reading cognate codons. nih.gov

The two components of the modification, the 5-methoxycarbonylmethyl (mcm5) group at position 5 and the thio (s2) group at position 2 of the uridine (B1682114) ring, each contribute to its function. The 2-thio group is known to confer conformational rigidity to the anticodon loop, which promotes a stable and accurate pairing between the tRNA's anticodon and the mRNA's codon on the ribosome. oup.com This structural constraint is crucial for ensuring fidelity during the translation process.

Furthermore, the sulfur atom at the C2 position enhances translational efficiency by increasing the binding affinity of the aminoacylated tRNA to the A site of the ribosome and by increasing the rate of GTP hydrolysis. mdpi.com The modification ensures optimal base pairing between the anticodon and its corresponding codons. Studies in yeast have demonstrated that while the absence of the complete mcm5s2U modification can be lethal, this lethality can be rescued by overexpressing the hypomodified tRNAs, suggesting the modification's primary function is to improve the kinetic efficiency of translation rather than strictly preventing missense errors. nih.gov

Role in Maintaining Ribosomal Frameshifting Integrity

The mcm5s2U modification plays a crucial role in maintaining the integrity of the ribosomal reading frame during translation. semanticscholar.org Its presence is important for preventing +1 ribosomal frameshifting, a type of translational error where the ribosome shifts forward by one nucleotide, leading to the synthesis of a non-functional protein. mdpi.comtandfonline.com

Research in Saccharomyces cerevisiae has shown that the absence of either the mcm5 side chain or the s2 thio-modification leads to a significant increase in the rate of +1 frameshifting. semanticscholar.orgtandfonline.com The combined loss of both parts of the modification results in a synergistic increase in frameshift errors. tandfonline.com This effect is believed to occur because the hypomodified tRNA is accepted less efficiently into the ribosomal A-site. This inefficient binding may cause the ribosome to pause, increasing the likelihood of the peptidyl-tRNA slipping into an alternative reading frame. semanticscholar.org The frameshifting phenotype caused by the lack of mcm5s2U can be suppressed by providing extra copies of the specific hypomodified tRNA, such as tRNALysUUU, reinforcing the idea that the modification is key to efficient and in-frame decoding. tandfonline.com

Contribution to Stress Response and Adaptive Translation

This compound is a key factor in cellular stress responses, enabling adaptive translation under conditions such as oxidative stress and elevated temperatures. nih.gov The modification, particularly its 2-thio group, is sensitive to oxidative conditions. mdpi.com

Under oxidative stress induced by agents like hydrogen peroxide (H₂O₂), sodium arsenite (NaAsO₂), or sodium hypochlorite (NaClO), the mcm5s2U nucleoside can undergo oxidative desulfurization. mdpi.comnih.govpreprints.org This process converts mcm5s2U into its desulfurized products, primarily 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methoxycarbonylmethyl-4-pyrimidinone riboside (mcm5H2U). nih.gov This damage can impair the function of the tRNA and alter the landscape of protein translation. mdpi.comnih.gov For instance, in human HEK293 cells, exposure to H₂O₂ led to a significant decrease in mcm5s2U levels, with a corresponding increase in its oxidized forms. nih.govmdpi.com This dynamic change in modification status is a component of the cellular mechanism to regulate the translation of proteins involved in redox homeostasis and DNA repair. nih.gov

| Nucleoside | Percentage in Untreated Cells (%) | Percentage in H₂O₂-Treated Cells (%) | Change (%) |

|---|---|---|---|

| mcm5s2U | 89 | 60 | -29 |

| mcm5H2U | 7 | 24 | +17 |

| mcm5U | 2 | 12 | +10 |

The tRNA thiolation pathway is also sensitive to elevated temperatures. In yeast, a modest increase in temperature can lead to reduced levels of the s2U modification. tandfonline.com This heat-induced loss of thiolation increases the rate of +1 ribosomal frameshifting, indicating that mcm5s2U is also involved in maintaining translational fidelity during heat stress. tandfonline.com

Modulation of Gene Expression and Cellular Phenotypes

Through its profound impact on protein synthesis, this compound plays a fundamental role in modulating gene expression, which in turn influences a wide range of cellular phenotypes, including growth, metabolism, and development. nih.gov The presence of this modification is crucial for cellular viability in yeast; cells lacking the enzymes to form both the mcm5 and s2 components are not viable. nih.gov

The role of mcm5s2U extends to complex disease states like cancer. The enzymatic machinery responsible for synthesizing this modification has been found to be upregulated in certain cancers. For example, in colon cancer cells, the modification promotes the translation of the SOX9 transcription factor, while in breast cancer, it enhances the translation of the DEK proto-oncogene. The mRNAs for these specific proteins are enriched in codons that are particularly dependent on mcm5s2U-containing tRNAs for efficient translation. By selectively boosting the translation of such oncogenes, the mcm5s2U modification can contribute to the tumorigenic potential and metastatic capabilities of cancer cells. This codon-specific effect highlights how a single tRNA modification can exert precise control over gene expression programs that determine cellular fate and phenotype. nih.gov

Advanced Spectroscopic and Biophysical Characterization of 5 Methoxycarbonylmethyl 2 Thiouridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion in Solution

Detailed ¹H and ¹³C NMR analyses of RNA fragments containing mcm⁵s²U have revealed specific conformational preferences. A key finding is the significant influence of the 2-thio modification on the ribose sugar pucker. Studies on related 2-thiouridine-containing oligonucleotides have demonstrated that the sulfur atom at the C2 position strongly favors a C3'-endo sugar conformation. acs.orgresearchgate.net This contrasts with the more flexible C2'-endo/C3'-endo equilibrium observed in canonical uridine (B1682114) residues. The C3'-endo pucker is a defining feature of A-form RNA helices, and the presence of mcm⁵s²U helps to rigidify the anticodon stem-loop, pre-organizing it for ribosome binding and accurate codon recognition. researchgate.net

The imino proton region of the ¹H NMR spectrum is also particularly informative. In studies comparing RNA duplexes with and without 2-thiouridine (B16713), the imino protons of the modified nucleoside and its neighbors exhibit downfield chemical shifts and slower exchange rates with solvent, indicating more stable base pairing and a more structured helix. nih.govnih.gov These NMR-derived structural restraints are essential for building high-resolution models of modified RNA molecules and understanding the structural basis of their biological function.

| NMR Observable | Effect of 5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539) | Structural Interpretation |

| Ribose Sugar Pucker (from J-coupling) | Strong preference for C3'-endo conformation | Stabilization of A-form helical geometry; increased rigidity of the sugar-phosphate backbone. acs.orgresearchgate.net |

| Imino Proton Chemical Shifts | Downfield shift compared to unmodified uridine | Stronger, more stable Watson-Crick base pairing. nih.govnih.gov |

| Imino Proton Exchange Rates | Slower exchange with solvent | Reduced solvent accessibility and greater duplex stability. nih.govnih.gov |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the secondary structure of chiral molecules like RNA. When mcm⁵s²U is incorporated into an RNA strand, it induces distinct changes in the CD spectrum that are characteristic of its conformational effects.

Studies on oligonucleotides containing 2-thiouridine derivatives show that the modification helps to stabilize a canonical A-form helical structure, which is typical for RNA duplexes. nih.govnih.gov The CD spectrum of such an RNA duplex exhibits a positive band around 260-270 nm and a strong negative band around 210 nm, which are hallmarks of an A-form helix. oup.com

Furthermore, the 2-thiocarbonyl group itself is a chromophore that absorbs at longer wavelengths than the unmodified nucleobase. This results in a distinct, long-wavelength CD band, typically a negative band observed above 300 nm (e.g., ~330 nm). oup.com The presence and intensity of this band are sensitive indicators of the stacking interactions and local environment of the mcm⁵s²U residue within the RNA structure. This feature allows for the direct monitoring of the modification's conformational status and its interaction with its environment.

| CD Spectral Feature | Observation for 2-Thiouridine Modified RNA | Conformational Interpretation |

| Main CD Bands | Positive band (~260-270 nm), strong negative band (~210 nm) | Confirms a stable A-form helical geometry. nih.govoup.com |

| Long-Wavelength Band | Negative band observed at ~330 nm | Indicates a well-stacked geometry of the thiolated base within the helix. oup.com |

| Thermal Melting (CD monitored) | Increased melting temperature (Tm) | The modification significantly enhances the thermal stability of the RNA duplex. nih.govnih.gov |

X-ray Crystallography and Cryo-Electron Microscopy of Modified RNA Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining high-resolution, three-dimensional structures of macromolecules and their complexes. These methods are indispensable for visualizing the precise atomic arrangement of mcm⁵s²U within the context of a larger RNA molecule, such as a tRNA bound to the ribosome.

While obtaining well-diffracting crystals of RNA can be challenging, successful crystallographic studies of RNA-protein complexes have provided atomic-level snapshots of modified nucleosides in their functional environments. A crystal structure containing mcm⁵s²U would reveal precise details about its bond angles, bond lengths, and the specific hydrogen-bonding patterns it forms with the opposing codon on the messenger RNA (mRNA). It would also illuminate how the methoxycarbonylmethyl and thio- groups interact with ribosomal components to ensure translational fidelity.

Similarly, recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of large, dynamic complexes like the ribosome during translation. uwec.eduharvard.eduacademie-sciences.fr A high-resolution cryo-EM map could visualize the mcm⁵s²U-modified anticodon of a tRNA within the decoding center of the ribosome. This would provide direct evidence for how the modification enforces a specific conformation to facilitate correct codon-anticodon pairing and prevent frameshifting, offering a dynamic view of its role in protein synthesis. uwec.edu Although numerous ribosome structures have been solved, resolving the exact conformation of modifications like mcm⁵s²U often requires exceptionally high-resolution data.

Fluorescence Spectroscopy for Probing Environmental Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics by monitoring the emission of light from fluorescent molecules. While some modified nucleosides are intrinsically fluorescent and serve as useful probes, 2-thiouridine and its derivatives, including mcm⁵s²U, are generally considered to be non-fluorescent or to have a very low fluorescence quantum yield.

The absence of significant intrinsic fluorescence limits the direct application of this technique for studying mcm⁵s²U. Unlike highly fluorescent bases such as wybutosine, mcm⁵s²U cannot be used as a standalone reporter of its local environment or binding interactions. However, its quenching properties or its influence on the fluorescence of a nearby probe could potentially be exploited. For instance, changes in the structure of an RNA containing mcm⁵s²U could be monitored by observing the fluorescence of an extrinsic dye sensitive to RNA conformation. Recently, chemical methods have been developed to create fluorescent derivatives of related thiouridines, such as 4-thiouridine, but these are often selective and may not react with 2-thiouridine analogues. rsc.org

Mass Spectrometry-Based Approaches for RNA Modification Mapping

Mass spectrometry (MS) is an essential tool for the discovery, identification, and quantification of RNA modifications. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing complex mixtures of nucleosides obtained from the digestion of total RNA. mit.eduresearchgate.net

The analysis of mcm⁵s²U by MS relies on its unique and precise molecular weight and its characteristic fragmentation pattern. Following enzymatic digestion of tRNA into individual nucleosides, the mixture is separated by high-performance liquid chromatography (HPLC) and introduced into the mass spectrometer. The mcm⁵s²U nucleoside is identified by its specific mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. genesilico.pl

Subsequent fragmentation of this parent ion in the mass spectrometer (MS/MS) generates a unique set of product ions. The primary fragmentation event is typically the cleavage of the glycosidic bond, separating the base from the ribose sugar. This signature fragmentation pattern allows for unambiguous identification and quantification of mcm⁵s²U, even at very low levels within complex biological samples. researchgate.netgenesilico.pl This quantitative capability is crucial for studying how the levels of this modification change in response to cellular stress or in disease states. mit.edu

| Mass Spectrometry Parameter | Value for this compound | Application in Analysis |

| Chemical Formula | C₁₂H₁₆N₂O₇S | Calculation of exact mass. |

| Monoisotopic Mass | 332.0678 Da | High-resolution mass measurement for unambiguous identification. genesilico.pl |

| Protonated Molecule [M+H]⁺ | 333.0756 m/z | Precursor ion selection for tandem MS (MS/MS) experiments. genesilico.pl |

| Key Product Ions (MS/MS) | 201, 169, 141 m/z | Characteristic fragments used for positive identification and quantification via multiple reaction monitoring (MRM). genesilico.pl |

Chemical Synthesis and Analogue Derivatization of 5 Methoxycarbonylmethyl 2 Thiouridine

Synthetic Routes for the Thiouridine Moiety

The introduction of the 2-thio group into the pyrimidine (B1678525) ring is a key step in the synthesis of mcm⁵s²U. Several chemical methods have been established for the synthesis of 2-thiouridine (B16713) and its derivatives, which serve as foundational precursors.

One common approach involves the direct thionation of a pre-formed uridine (B1682114) derivative. This is often achieved by treating a protected uridine with a thionating agent. Lawesson's reagent is a widely used reagent for this transformation, converting the C2-carbonyl group into a thiocarbonyl group. The reaction requires careful optimization of conditions to avoid side reactions and to ensure high yields.

Another strategy is the construction of the 2-thiopyrimidine ring system from acyclic precursors through cyclization reactions. For instance, a [3+3] cyclization approach can be employed, where a three-carbon unit is reacted with a thiourea (B124793) derivative to form the heterocyclic core. This method allows for the early introduction of the sulfur atom.

The "silyl method" represents an efficient route for N-glycosidic bond formation. In this method, a silylated 2-thiouracil (B1096) base is coupled with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, often in the presence of a Lewis acid catalyst. This approach provides good stereocontrol, leading predominantly to the desired β-anomer. A summary of common thiolation reagents is presented in Table 1.

| Reagent | Reaction Type | Typical Precursor | Key Advantages |

|---|---|---|---|

| Lawesson's Reagent | Direct Thionation | Protected Uridine | Commercially available, well-established reactivity. |

| Phosphorus Pentasulfide (P₄S₁₀) | Direct Thionation | Protected Uridine | Potent thionating agent, often used in pyridine. |

| Thiourea | Ring Cyclization | Acyclic carbonyl compounds | Builds the heterocycle with the thio group in place. |

Strategies for Introducing the 5-(Methoxycarbonylmethyl) Group

The installation of the methoxycarbonylmethyl group at the C5 position of the uracil (B121893) ring is another critical synthetic challenge. A variety of methods for C5-functionalization of pyrimidine nucleosides have been developed. rsc.org

One strategy involves the direct modification of a 5-halouridine derivative, typically 5-iodouridine. Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira coupling, can be used to introduce a carbon-carbon bond at the C5 position. mdpi.com For installing the methoxycarbonylmethyl group, a Reformatsky-type reaction or coupling with a suitable organometallic reagent bearing the desired ester moiety can be employed.

Alternatively, the C5 substituent can be built up from a simpler precursor. For example, 5-formyluridine (B1218883) can serve as a versatile intermediate. A Wittig reaction with an appropriate phosphorane can introduce the carbon backbone, which can then be further manipulated to yield the methoxycarbonylmethyl group. Another approach starts with 5-hydroxymethyluridine, which can be converted to a 5-halomethyl derivative and subsequently reacted with a cyanide source, followed by hydrolysis and esterification.

Radical-mediated reactions have also been explored for C5-alkylation. For instance, radical malonylation can introduce a dicarboxylic acid ester group, which can then be selectively decarboxylated to afford the desired monoester. rsc.org A recent method involves the conversion of 5-trifluoromethyluridine into various C5-carbon-substituted analogues, including esters. rsc.orgrsc.org These strategies are summarized in Table 2.

| Strategy | Starting Material | Key Reagents/Reaction | Notes |

|---|---|---|---|

| Palladium-Catalyzed Coupling | 5-Iodouridine derivative | Pd catalyst, organometallic reagent | Versatile for various C-C bond formations. mdpi.com |

| Wittig Reaction | 5-Formyluridine derivative | Phosphorus ylide | Builds the carbon chain from an aldehyde. |

| Mannich Reaction | Uridine derivative | Formaldehyde, secondary amine | Introduces an aminomethyl group, which can be further modified. rsc.org |

| Radical Malonylation | Uridine derivative | Mn(III) or Ce(IV) compounds | Introduces a malonate group at C5. rsc.org |

Total Synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539) Nucleosides and Oligonucleotides

The total synthesis of mcm⁵s²U requires a carefully orchestrated sequence of reactions that combines the strategies for forming the 2-thiouridine moiety and introducing the C5-substituent. Often, the synthesis starts from uridine or a commercially available derivative. The hydroxyl groups of the ribose sugar are first protected with groups like TBDMS (tert-butyldimethylsilyl) or TOM (tri-ortho-methoxybenzyl) to prevent unwanted side reactions.

Following protection, either the C5-substituent is introduced first followed by thionation, or vice-versa. The choice of sequence depends on the compatibility of the intermediates and reagents. For example, one could start with a protected 5-iodouridine, perform a palladium-catalyzed coupling to install the methoxycarbonylmethyl group, and then carry out the thionation of the C2-carbonyl.

For the synthesis of RNA oligonucleotides containing mcm⁵s²U, the phosphoramidite (B1245037) method is the gold standard. twistbioscience.com This involves preparing the mcm⁵s²U nucleoside as a phosphoramidite building block. This requires protecting the 5'-hydroxyl with a dimethoxytrityl (DMTr) group and converting the 3'-hydroxyl into a phosphoramidite moiety. The 2'-hydroxyl is also protected, typically with a TBDMS or similar silyl (B83357) group.

A significant challenge in the synthesis of 2-thiouridine-containing oligonucleotides is the sensitivity of the 2-thiocarbonyl group to oxidation, particularly during the iodine-mediated oxidation step of the phosphoramidite cycle. nih.govoup.comnih.gov Standard oxidation conditions can lead to desulfurization, converting the 2-thiouridine back to a uridine residue. To circumvent this, milder oxidizing agents or alternative oxidation conditions are employed. For instance, using a solution of iodine in pyridine/THF/water has been shown to preserve the thiocarbonyl group. researchgate.net Additionally, protecting the N3 position of the 2-thiouracil ring, for example with a toluoyl group, can stabilize the thioamide functionality during synthesis. nih.gov

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of mcm⁵s²U are invaluable tools for mechanistic and structural studies, particularly for NMR spectroscopy. nih.govoup.com The preparation of uniformly or selectively labeled nucleosides can be achieved through both biological and chemical methods.

A common biosynthetic approach involves growing microorganisms, such as E. coli or Methylophilus methylotrophus, in a minimal medium where the sole source of nitrogen and/or carbon is isotopically enriched (e.g., ¹⁵NH₄Cl or ¹³C-glucose/¹³C-methanol). nih.govoup.comscispace.com The total RNA is then harvested from the cells, hydrolyzed to its constituent ribonucleoside monophosphates (NMPs), and the labeled NMPs are purified. These can then be enzymatically converted to the corresponding triphosphates (NTPs) for use in in vitro transcription to produce isotopically labeled RNA molecules. nih.govoup.com

Chemical synthesis offers a route to site-specifically labeled nucleosides. mdpi.com For example, a ¹³C or ¹⁵N label could be introduced into the heterocyclic base during its synthesis from simple, labeled precursors. This labeled base would then be glycosylated with a protected ribose sugar to form the desired labeled nucleoside. The labeled nucleoside can then be converted into a phosphoramidite and incorporated into an oligonucleotide at a specific position using solid-phase synthesis. mdpi.comsilantes.com This approach is particularly useful for studying the local environment and dynamics of the modified nucleoside within a larger RNA context.

Development of Non-Hydrolyzable or Photoreactive Probes

To study the interactions of mcm⁵s²U with proteins and other nucleic acids, specialized chemical probes are often required. These include non-hydrolyzable analogues and photoreactive probes.

Non-hydrolyzable analogues are designed to mimic the natural molecule but resist enzymatic cleavage. For nucleoside triphosphates, this is often achieved by replacing the oxygen atoms in the phosphate (B84403) chain with moieties like methylene (B1212753) (CH₂) or difluoromethylene (CF₂). researchgate.netnih.gov These modifications create phosphonate (B1237965) linkages that are stable to hydrolysis by nucleases and phosphatases, allowing researchers to trap enzyme-substrate complexes.

Photoreactive probes are used to map molecular interactions through photo-crosslinking. nih.govacs.org These probes contain a latent reactive group that can be activated by UV light to form a covalent bond with nearby molecules. A common strategy is to attach a photoreactive group, such as an azido (B1232118) group (e.g., in an azidophenacyl moiety), to the nucleoside. acs.orgnih.gov Upon irradiation, the azide (B81097) is converted into a highly reactive nitrene, which can insert into C-H or N-H bonds of interacting proteins or nucleic acids. Such probes can be incorporated into tRNA molecules to identify ribosomal components or tRNA-modifying enzymes that are in close proximity to the mcm⁵s²U modification. nih.govnih.gov More recent developments include reactive RNA probes with built-in functionalities like chloroacetamide groups that can cross-link to proteins without the need for UV activation, avoiding potential photodamage. uochb.cz

Analytical Methodologies for Detection and Quantification of 5 Methoxycarbonylmethyl 2 Thiouridine in Biological Samples

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the definitive identification and quantification of RNA modifications, including mcm⁵s²U. nih.gov This powerful technique offers high sensitivity and specificity, allowing for the precise measurement of modified nucleosides within complex biological matrices. creative-diagnostics.com

The general workflow begins with the isolation of total RNA or a specific RNA fraction (like tRNA) from the biological sample. The purified RNA is then completely hydrolyzed into its constituent ribonucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase. This enzymatic digestion breaks down the RNA backbone, releasing the individual modified and unmodified nucleosides.

The resulting mixture of nucleosides is then injected into an HPLC system. Using a reversed-phase column, the nucleosides are separated based on their physicochemical properties, primarily polarity. The separated nucleosides then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The mass spectrometer first measures the mass-to-charge ratio (m/z) of the parent ion (the intact nucleoside). This parent ion is then fragmented, and the m/z of the resulting fragment ions are measured. This two-stage analysis (MS/MS) provides a unique fragmentation pattern that serves as a structural fingerprint for each nucleoside, enabling unambiguous identification of mcm⁵s²U.

Table 1: Representative Parameters for LC-MS/MS Analysis of Modified Nucleosides

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 | Separates nucleosides based on polarity. |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) | Weak solvent for elution. |

| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724) or methanol) | Strong solvent for elution. |

| Flow Rate | 200-400 µL/min | Controls the speed of separation. |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of a wide range of nucleosides with different polarities. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions from the nucleosides. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) / Dynamic MRM (DMRM) | Provides high sensitivity and specificity for quantitative analysis. |

| Precursor Ion (Q1) | m/z for mcm⁵s²U | Selects the specific mass of the target nucleoside. |

| Product Ion (Q3) | m/z for a characteristic fragment of mcm⁵s²U | Detects a specific fragment after collision-induced dissociation for confirmation and quantification. |

| Collision Gas | Argon or Nitrogen | Used to fragment the precursor ion in the collision cell. |

Quantitative Analysis via Dynamic Multiple Reaction Monitoring (DMRM)

For precise quantification, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) or Dynamic MRM (DMRM) mode. MRM is a highly sensitive and selective technique where the mass spectrometer is programmed to detect one or more specific precursor-to-product ion transitions for a target analyte. In the case of mcm⁵s²U, a specific transition (e.g., the parent mass of mcm⁵s²U to a characteristic fragment like the base moiety) is monitored.

DMRM enhances this by scheduling the monitoring of specific transitions only during the time window when the target compound is expected to elute from the HPLC column. This allows for the monitoring of a large number of modified nucleosides in a single run without compromising sensitivity or duty cycle. Quantification is achieved by comparing the peak area of the mcm⁵s²U transition to that of a known concentration of a stable isotope-labeled internal standard, which is added to the sample before processing. This approach corrects for any sample loss during preparation and variations in instrument response, ensuring high accuracy and reproducibility.

Nucleotide Cleavage and Enzymatic Digestion for Modification Mapping

A prominent and highly specific method for detecting mcm⁵s²U status in tRNA relies on the γ-toxin endonuclease from the yeast Kluyveromyces lactis. nih.govnih.gov This enzyme specifically recognizes and cleaves tRNAs that contain the mcm⁵s²U modification in their anticodon loop. nih.govnih.gov The assay involves incubating total RNA from a sample with purified γ-toxin. nih.gov If tRNAs containing mcm⁵s²U are present, the toxin will cleave them into two smaller fragments.

The cleavage products can then be detected and quantified using standard molecular biology techniques. One approach is Northern blotting , where the RNA is separated by gel electrophoresis, transferred to a membrane, and probed with a labeled oligonucleotide complementary to the tRNA of interest. springernature.commdpi.com The appearance of smaller fragments indicates the presence of mcm⁵s²U, and the ratio of cleaved to full-length tRNA can be used to estimate the modification's stoichiometry. nih.gov Alternatively, the cleavage event can be quantified more rapidly and sensitively by quantitative reverse transcription PCR (qRT-PCR) . nih.gov In this setup, the loss of full-length tRNA template due to cleavage results in a decrease in PCR signal, which can be correlated with the level of mcm⁵s²U modification. nih.gov This enzymatic assay is a powerful tool for monitoring the status of mcm⁵s²U in various eukaryotic organisms. nih.gov

Table 2: Key Enzymes in the Analysis of 5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539)

| Enzyme | Type | Application | Principle of Action |

|---|---|---|---|

| γ-toxin endonuclease | Endoribonuclease | Modification Mapping & Quantification | Specifically recognizes and cleaves tRNA at the site of the mcm⁵s²U modification. nih.gov |

| Nuclease P1 | Exonuclease | Global Quantification (LC-MS/MS Prep) | Hydrolyzes RNA into individual 5'-mononucleotides. |

| Alkaline Phosphatase | Phosphatase | Global Quantification (LC-MS/MS Prep) | Removes the 5'-phosphate group from mononucleotides to yield ribonucleosides for MS analysis. |

Antibody-Based Detection Methods and Immunological Assays

Antibody-based methods, such as RNA immunoprecipitation (RIP) followed by sequencing (MeRIP-seq) or immuno-northern blotting, are powerful techniques for mapping various RNA modifications like N6-methyladenosine (m⁶A) and 5-methylcytosine (B146107) (m⁵C). springernature.comnih.govpreprints.org These methods rely on antibodies that can specifically recognize and bind to a particular modified nucleoside within an RNA strand. springernature.com

However, the development of highly specific antibodies for every known RNA modification is challenging. springernature.com In the case of this compound, there is a notable absence of commercially available or published antibodies that specifically recognize this complex modification. nih.gov One study explicitly notes that "there are no known published antibodies that have been generated against mcm⁵s²U". nih.gov

This lack of specific antibodies currently precludes the use of standard immunological assays for the detection or enrichment of mcm⁵s²U-containing RNA fragments. The generation of such an antibody would be a significant technological advancement, potentially enabling high-throughput, transcriptome-wide mapping of mcm⁵s²U using techniques analogous to MeRIP-seq.

Next-Generation Sequencing (NGS) Approaches for RNA Modification Profiling (Epitranscriptomics)

Next-Generation Sequencing (NGS) has revolutionized the study of the epitranscriptome, providing powerful tools to map RNA modifications across entire transcriptomes. However, many standard NGS library preparation methods are blind to certain modifications. The reverse transcriptase enzyme, which synthesizes cDNA from an RNA template, often reads through modified bases without stopping or making an error, rendering them invisible in the final sequence data.

This is a significant challenge for complex modifications like mcm⁵s²U. Currently, there are no established, widely used NGS methods that directly and specifically map mcm⁵s²U. Techniques developed for other modifications, such as ARM-seq (for m¹A and m³C) or AlkAniline-seq (for m⁷G and m³C), rely on chemical or enzymatic treatments that are specific to those particular modifications and are not applicable to 2-thiouridines. preprints.org

The development of methods to map mcm⁵s²U at single-nucleotide resolution by sequencing remains an active area of research. Emerging third-generation sequencing technologies, such as Oxford Nanopore direct RNA sequencing, offer a potential path forward. These technologies sequence native RNA molecules directly, and the passage of a modified base through the nanopore can create a distinct electrical signal compared to its unmodified counterpart. A recent 2024 study demonstrated the potential of this approach by successfully distinguishing between different modifications at the U34 position, including mcm⁵s²U, on synthetic tRNAs. This suggests that with further development and advanced bioinformatics, direct RNA sequencing could become a viable method for the transcriptome-wide profiling of mcm⁵s²U.

Evolutionary and Comparative Perspectives of 5 Methoxycarbonylmethyl 2 Thiouridine

Evolutionary Conservation and Divergence of Modification Pathways

The pathway to synthesize mcm⁵s²U is a testament to both evolutionary conservation and divergence. The process is initiated by the highly conserved Elongator complex, which adds a carboxymethyl (cm⁵) group to the uridine (B1682114) base. This initial step is remarkably preserved across eukaryotes, from yeast and plants to nematodes and mammals, indicating its ancient origins and essential function. nih.govscienceopen.com

Following this, the pathway diverges. In eukaryotes and archaea, the Trm9/Trm112 methyltransferase complex (or its human homolog ALKBH8/TRMT112) converts the intermediate to 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). nih.gov The final step in eukaryotes involves the addition of a sulfur atom at the C2 position, a reaction catalyzed by the Ctu1/Ctu2 complex (or Tuc1 in yeast) to form the mature mcm⁵s²U. nih.gov

While the full mcm⁵s²U modification is characteristic of eukaryotes, the core machinery has ancient roots. The Elongator complex, responsible for the initial modification, is found in all three domains of life. nih.gov Bacteria, however, utilize a different set of enzymes, such as MnmE and MnmG, to produce a related modification, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) ((c)mnm⁵s²U), at the same position. oup.com This demonstrates a divergence in the evolutionary strategy to achieve a functionally similar modification at a critical tRNA position. The thiolation step also shows an interesting evolutionary path; the yeast enzyme Tuc1p, which adds the sulfur to U34, is more closely related to the bacterial enzyme TtcA, which thiolates a different position (C32), than to the bacterial enzyme MnmA, which thiolates U34. nih.gov This suggests that an ancestral TtcA-like enzyme evolved a new function in eukaryotes and archaea. nih.gov

Table 1: Key Enzymes in the mcm⁵s²U and Related Modification Pathways Across Domains of Life

| Modification Step | Eukaryotes | Archaea | Bacteria |

|---|---|---|---|

| Initial U34 side chain addition | Elongator Complex (Elp1-6) | Elongator Complex homologs | MnmE, MnmG |

| Methylation of side chain | Trm9/Trm112 (ALKBH8/TRMT112 in humans) | Trm9/Trm112 homologs | N/A (different side chain) |

| Thiolation (Sulfur addition) | Ctu1/Ctu2 (Tuc1p in yeast) | Homologs of Ctu1/Ctu2 | MnmA |

Comparative Analysis of Functional Roles Across Diverse Organisms

The primary function of mcm⁵s²U across all organisms where it or a related modification is found is to ensure the efficiency and fidelity of protein synthesis. nih.govresearchgate.net Located at the wobble position of the tRNA anticodon, it fine-tunes codon recognition, primarily for codons ending in A or G, such as those for lysine (B10760008) (AAA, AAG), glutamine (CAA, CAG), and glutamic acid (GAA, GAG). nih.govnih.gov

In Bacteria: The analogous (c)mnm⁵s²U modification serves a similar purpose. It enhances translational efficiency and accuracy. The deletion of the enzymes responsible for this modification can be detrimental or even lethal to the bacteria, underscoring its importance for survival. oup.com

In Viruses: The modification can also play a role in the viral life cycle. For instance, human tRNALys3, which is rich in anticodon loop modifications including mcm⁵s²U, acts as the primer for reverse transcription in HIV-1. nih.gov

The widespread necessity of this modification underscores a universal requirement for precise translational control across the evolutionary spectrum.

Table 2: Organism-Specific Roles of mcm⁵s²U Modification

| Organism/Group | Key Functional Role | Affected tRNAs (Examples) |

|---|---|---|

| Yeast (S. cerevisiae) | DNA damage response, filamentous growth, prion protein synthesis. nih.govresearchgate.net | tRNA-Lys(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC). nih.gov |

| Plants (A. thaliana) | Hormone (auxin) responses, leaf development. mdpi.com | tRNA-Lys(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC). scienceopen.com |

| Nematodes (C. elegans) | Neurodevelopment. nih.gov | tRNA-Lys(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC). nih.gov |

| Humans (H. sapiens) | Neurodevelopment, protein homeostasis, primer for HIV-1. nih.govnih.govroyalsocietypublishing.org | tRNA-Lys3(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC). nih.gov |

| Bacteria (E. coli) | General translation efficiency and accuracy (via (c)mnm⁵s²U). oup.com | tRNA-Lys, tRNA-Gln, tRNA-Glu. nih.gov |

Adaptive Advantages Conferred by 5-(Methoxycarbonylmethyl)-2-thiouridine (B1145539)

The evolutionary persistence of the complex mcm⁵s²U modification pathway points to significant adaptive advantages. These benefits are primarily linked to the ability to regulate and optimize gene expression at the translational level.

Enhanced Translational Fidelity and Efficiency : The mcm⁵s²U modification restricts the wobble pairing of uridine, forcing it to preferentially recognize adenosine (B11128) in the third codon position while still accommodating guanosine (B1672433). researchgate.netspringernature.com This prevents misreading of other codons and ensures that the correct amino acid is incorporated, thereby maintaining the integrity of the proteome. By improving the decoding of specific codons, it also increases the speed and efficiency of translation for genes that are rich in these codons. nih.govroyalsocietypublishing.org

Adaptation to Stress : The levels of tRNA modifications can change in response to environmental stressors, such as nutrient limitation or oxidative stress. nih.gov This dynamic regulation allows cells to selectively translate mRNAs for proteins needed to mount an effective stress response. nih.govnih.gov For example, by upregulating the translation of DNA repair enzymes, the modification provides a distinct survival advantage under conditions of genotoxic stress.

Fine-Tuning Gene Expression : The reliance on mcm⁵s²U for efficient translation of certain codon-biased mRNAs provides an additional layer of gene regulation. It allows for the coordinated expression of functionally related groups of genes whose transcripts are enriched in specific codons. nih.govresearchgate.net This "translational regulon" model enables cells to rapidly adapt their proteome to changing physiological demands without altering transcription.

Interplay with Other RNA Modifications in Co-evolutionary Contexts

The function of mcm⁵s²U does not exist in isolation; it is part of a complex network of RNA modifications that have co-evolved to ensure the proper function of tRNA. nih.gov

Hierarchical Synthesis : The biosynthesis of mcm⁵s²U is itself a prime example of interplay. The initial modification by the Elongator complex to form a cm⁵U intermediate is a prerequisite for the subsequent methylation by Trm9/Trm112 and thiolation by Ctu1/Ctu2. scienceopen.com A failure in an early step prevents the later modifications from occurring.

Synergy with Adjacent Modifications : Modifications at other positions within the anticodon loop, particularly at position 37 (immediately 3' to the anticodon), often work synergistically with the wobble modification at position 34. For instance, in human tRNALys3, the presence of ms²t⁶A at position 37 alongside mcm⁵s²U at position 34 significantly enhances the binding of the tRNA to its cognate codons on the ribosome. nih.gov In yeast, the simultaneous presence of mcm⁵s²U and a pseudouridine (B1679824) (Ψ) at position 38 is required for the efficient synthesis of certain proteins. researchgate.net

Co-evolution with the Genetic Code : The evolution of complex wobble modifications like mcm⁵s²U is intrinsically linked to the evolution of the genetic code itself. nih.govnih.gov Unmodified uridine at the wobble position can pair with all four bases (a phenomenon known as "superwobbling"), which would lead to a highly ambiguous genetic code. nih.govresearchgate.net The evolution of modifications that restrict this pairing was essential for establishing the specificity and complexity of the modern genetic code. nih.govresearchgate.net

Interplay with Cellular Redox State : The sulfur atom in mcm⁵s²U is susceptible to oxidation. Under conditions of oxidative stress, mcm⁵s²U can be converted to other forms, such as 5-methoxycarbonylmethyl-4-pyrimidinone-2'-ribose (mcm⁵H²U) or back to mcm⁵U. mdpi.com This desulfurization alters the tRNA's decoding properties, potentially impairing translation and demonstrating a direct link between the cell's metabolic state and the epitranscriptome. mdpi.com

Future Research Avenues and Methodological Advancements

Discovery of Novel Biological Roles and Regulatory Networks

While the primary function of mcm⁵s²U in optimizing codon recognition during mRNA translation is extensively documented, emerging evidence suggests its involvement extends beyond this canonical role. Future investigations are expected to uncover novel biological functions and the intricate regulatory networks that control its biogenesis and activity.